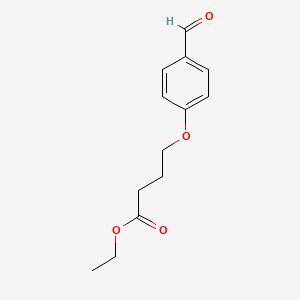









|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:17][CH2:18][CH2:19][C:20]([O:22][CH2:23][CH3:24])=[O:21]>CC(=O)CC>[CH:6]([C:5]1[CH:8]=[CH:9][C:2]([O:1][CH2:17][CH2:18][CH2:19][C:20]([O:22][CH2:23][CH3:24])=[O:21])=[CH:3][CH:4]=1)=[O:7] |f:1.2.3|
|


|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C=O)C=C1
|
|
Name
|
|
|
Quantity
|
18.55 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(CC)=O
|
|
Name
|
|
|
Quantity
|
24 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCC(=O)OCC
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(CC)=O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture stirred at room temperature for 20 mins
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was added dropwise to the stirred mixture over a period of 1 h
|
|
Duration
|
1 h
|
|
Type
|
STIRRING
|
|
Details
|
The reaction was stirred
|
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 6 h
|
|
Duration
|
6 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
|
Type
|
CUSTOM
|
|
Details
|
partitioned between water and butanone
|
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was separated
|
|
Type
|
WASH
|
|
Details
|
washed with dilute sodium hydroxide, water, brine
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of the solvent in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
gave a red oil, which
|
|
Type
|
DISTILLATION
|
|
Details
|
was distilled at 0.05 mm/Hg
|


Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)C1=CC=C(OCCCC(=O)OCC)C=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 19.31 g | |
| YIELD: PERCENTYIELD | 67% | |
| YIELD: CALCULATEDPERCENTYIELD | 67% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |